molecular formula C18H13N3O4 B2829784 (E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide CAS No. 19934-26-0

(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide

Cat. No. B2829784
CAS RN: 19934-26-0
M. Wt: 335.319
InChI Key: IZXXSMPFJYXGFJ-XDHOZWIPSA-N
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Description

“(E)-N’-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide” is a chemical compound that is synthesized by reacting furan-2-carboxaldehyde with 4-nitrobenzaldehyde . It is a highly reactive organic compound and is used as a versatile reagent in various applications .


Synthesis Analysis

This compound is synthesized by reacting furan-2-carboxaldehyde with 4-nitrobenzaldehyde . The synthesis of similar compounds involves the use of sulfur ylides and alkyl acetylenic carboxylates .


Molecular Structure Analysis

The molecular formula of this compound is C12H7NO4 . The structure of similar compounds involves a furan ring with a nitrophenyl group attached .


Chemical Reactions Analysis

This compound is highly reactive and is commonly used as a reagent in organic synthesis . It is also used in the manufacture of various organic compounds .


Physical And Chemical Properties Analysis

This compound appears as a yellowish-brown powder . It is soluble in ethanol and has a melting point of 144-146°C . The density of this compound is not available in the public domain .

Scientific Research Applications

Synthesis and Characterization

(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide, as part of the broader family of benzohydrazide derivatives, has been synthesized and characterized in various studies. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. For example, a study focused on the synthesis and characterization of metal complexes derived from similar benzohydrazide ligands. These complexes were synthesized using microwave and conventional methods, showing potential for improved yields and reduced synthesis time. The compounds demonstrated significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Jabeen et al., 2018).

Antimicrobial and Antioxidant Properties

Further research into benzohydrazide derivatives has revealed their promising antimicrobial and antioxidant properties. Studies have explored the synthesis, characterization, and evaluation of these compounds, demonstrating significant activities against various bacterial and fungal strains. This research indicates the potential of (E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide and related compounds in treating infectious diseases and their use as antioxidants (Dias et al., 2015).

Corrosion Inhibition

Another application area for these compounds is in corrosion inhibition. A study on similarly structured semicarbazones demonstrated their efficacy in protecting carbon steel against corrosion in acidic environments. This research suggests the potential of benzohydrazide derivatives, including (E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide, in developing new corrosion inhibitors for industrial applications (Palayoor et al., 2017).

Nitric Oxide Generation and Vasodilator Action

Benzohydrazide derivatives have also been investigated for their ability to generate nitric oxide (NO) and their potential vasodilator actions. While specific studies on (E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide may not be available, related research indicates that compounds with similar structures can act as prodrugs, increasing levels of cyclic GMP via the formation of NO. This action suggests their application in treating cardiovascular diseases (Feelisch et al., 1992).

properties

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-18(14-4-2-1-3-5-14)20-19-12-16-10-11-17(25-16)13-6-8-15(9-7-13)21(23)24/h1-12H,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXXSMPFJYXGFJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide

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